In-Depth Technical Guide: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
In-Depth Technical Guide: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
CAS Number: 207557-35-5
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a chiral pyrrolidine derivative of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of oral antihyperglycemic agents used in the management of type 2 diabetes.[1] Its primary and most notable application is as a key intermediate in the production of Vildagliptin.[1][2][3] The 2(S)-cyanopyrrolidine moiety of this compound acts as a proline mimic, which is fundamental to its role in the mechanism of DPP-IV inhibition.[1]
This technical guide provides a comprehensive overview of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, including its chemical and physical properties, detailed synthesis protocols, its role in the synthesis of Vildagliptin, and the mechanism of action of the resulting therapeutic agent.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₉ClN₂O | [4][5] |
| Molecular Weight | 172.61 g/mol | [4][5] |
| Appearance | Solid | |
| Purity | ≥97% | |
| Storage Temperature | Refrigerator | |
| InChI Key | YCWRPKBYQZOLCD-LURJTMIESA-N |
Spectroscopic Data
| Spectroscopy | Description | Reference |
| ¹H NMR | Spectra indicate the presence of rotamers. | [1][6] |
| ¹³C NMR | Spectra show evidence of rotamers. | [1][6] |
| IR | Used for characterization. | |
| Mass Spectrometry | Used for characterization. |
Synthesis Protocols
There are two primary synthetic routes for (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, starting from either L-proline or L-prolinamide.
Synthesis from L-Proline
This route involves a three-step process: N-acylation of L-proline, amidation of the resulting carboxylic acid, and subsequent dehydration to the nitrile.
Experimental Workflow: Synthesis from L-Proline
Caption: Synthesis workflow starting from L-Proline.
Step 1: Preparation of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid [2]
-
To a suspension of L-proline in tetrahydrofuran (THF), add chloroacetyl chloride.
-
Reflux the reaction mixture for 2 hours.
-
Upon completion, cool the mixture to room temperature, dilute with water, and stir.
-
Add saturated brine and ethyl acetate, then separate the organic layer.
-
Re-extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the product.
-
A reported yield for this step is 81%.[1]
Step 2: Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
-
Dissolve the carboxylic acid intermediate in dichloromethane (DCM).
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) in DCM at 10–15 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate and continue stirring for another hour.
-
Filter the reaction mixture and wash the residue with DCM.
-
Concentrate the filtrate to obtain the crude amide, which can be purified by crystallization and column chromatography.
Step 3: Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
To a suspension of the amide intermediate in THF at 0–5 °C, add trifluoroacetic anhydride.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add ammonium bicarbonate portion-wise while maintaining the temperature at 5–10 °C.
-
Stir at room temperature for 45 minutes and then concentrate under vacuum.
-
The reported yield for the conversion from the amide is 83%.[1]
Synthesis from L-Prolinamide
This method can be performed as a one-pot reaction, which is efficient for larger-scale production.[7]
Experimental Workflow: Synthesis from L-Prolinamide
Caption: One-pot synthesis workflow from L-Prolinamide.
One-Pot Acylation and Dehydration [7][8]
-
Mix L-prolinamide and chloroacetyl chloride in a reactor. Chloroacetyl chloride acts as the acylating agent, dehydrating agent, and solvent.[7]
-
The acylation reaction occurs first, forming the intermediate (S)-N-chloroacetyl-2-carbamoylpyrrolidine.
-
Continued reaction with chloroacetyl chloride leads to the dehydration of the amide to the nitrile.
-
A catalyst such as N,N-dimethylformamide (DMF) can be added to facilitate the dehydration.[7]
-
The reaction temperature for the acylation step is typically between -50°C and -10°C.
-
After the reaction is complete, excess chloroacetyl chloride is removed by distillation.
-
The residue is then subjected to a workup procedure to isolate the final product.
Application in Vildagliptin Synthesis
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a crucial intermediate for the synthesis of Vildagliptin. The chloroacetyl group undergoes nucleophilic substitution by the amine group of 3-amino-1-adamantanol.[1]
Experimental Protocol for Vildagliptin Synthesis
-
Dissolve (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Add 3-amino-1-adamantanol and a base, such as triethylamine or diisopropylethylamine, to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
The crude Vildagliptin can then be purified by standard methods.
Mechanism of Action and Signaling Pathway
The final product, Vildagliptin, is a potent inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2]
By inhibiting DPP-IV, Vildagliptin increases the levels of active GLP-1 and GIP. This leads to:
-
Enhanced glucose-dependent insulin secretion from pancreatic β-cells.
-
Suppression of glucagon secretion from pancreatic α-cells in a glucose-dependent manner.
The nitrile group of the cyanopyrrolidine moiety in Vildagliptin is essential for its potent inhibitory activity and forms a reversible covalent bond with the catalytic site of DPP-IV.[1]
DPP-IV Inhibition Signaling Pathway
Caption: Mechanism of DPP-IV inhibition by Vildagliptin.
Safety and Handling
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is classified as harmful if swallowed and may cause skin and respiratory irritation. It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and eye protection. Store the compound in a tightly closed container in a cool, dry place. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a fundamentally important intermediate in the synthesis of the DPP-IV inhibitor Vildagliptin. The synthetic routes from L-proline and L-prolinamide offer practical and scalable methods for its production. A thorough understanding of its properties, synthesis, and the mechanism of action of its derivatives is crucial for researchers and professionals in the field of drug development, particularly in the context of type 2 diabetes therapeutics.
References
- 1. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]
- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.indiamart.com [m.indiamart.com]
- 4. 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | C7H9ClN2O | CID 15480185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | C7H9ClN2O | CID 11073883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 8. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
